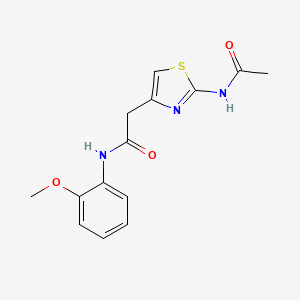

2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-methoxyphenyl)acetamide

説明

2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

特性

IUPAC Name |

2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c1-9(18)15-14-16-10(8-21-14)7-13(19)17-11-5-3-4-6-12(11)20-2/h3-6,8H,7H2,1-2H3,(H,17,19)(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMDVGJEPRZKRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-methoxyphenyl)acetamide typically involves the reaction of 2-aminothiazole with acetic anhydride to form 2-acetamidothiazole. This intermediate is then reacted with 2-methoxyphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product. The reaction conditions generally include:

Temperature: Room temperature to 60°C

Solvent: Dichloromethane or dimethylformamide (DMF)

Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

化学反応の分析

Types of Reactions

2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The acetamido group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones

Reduction: Formation of amines or alcohols

Substitution: Formation of various substituted thiazole derivatives

科学的研究の応用

Medicinal Chemistry

The compound has been studied for its antimicrobial and antifungal properties. Research indicates that thiazole derivatives, including this compound, exhibit significant activity against various bacterial strains and fungi, making them promising candidates for developing new antibiotics and antifungal agents .

Anticancer Activity

Several studies have highlighted the potential of thiazole derivatives in cancer treatment. The compound's structure allows it to interact with specific molecular targets involved in tumor growth and proliferation. For instance, derivatives of thiazoles have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in cancer progression .

Anti-inflammatory Properties

Thiazole derivatives are also recognized for their anti-inflammatory effects. The compound has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This property positions it as a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Biological Mechanisms

Research into the mechanism of action of this compound suggests that it may inhibit specific enzymes or receptors that are critical for microbial survival or cancer cell proliferation. Understanding these interactions is vital for designing more effective therapeutic agents .

Case Study 1: Antimicrobial Activity

A study published in Pharmaceuticals explored the antimicrobial activity of various thiazole derivatives, including 2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-methoxyphenyl)acetamide. The results demonstrated significant inhibition against Staphylococcus aureus and Candida albicans, indicating its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Efficacy

In another investigation published in Molecules, researchers synthesized several thiazole derivatives and tested their anticancer properties on human cancer cell lines. The study found that compounds similar to 2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-methoxyphenyl)acetamide exhibited IC50 values in the low micromolar range against breast cancer cells, suggesting strong anticancer potential .

作用機序

The mechanism of action of 2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the reduction of inflammation.

類似化合物との比較

Similar Compounds

- 2-(2-acetamidothiazol-4-yl)-N-(2-hydroxyphenyl)acetamide

- 2-(2-acetamidothiazol-4-yl)-N-(2-chlorophenyl)acetamide

- 2-(2-acetamidothiazol-4-yl)-N-(2-nitrophenyl)acetamide

Uniqueness

2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-methoxyphenyl)acetamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a chemical intermediate compared to similar compounds.

生物活性

2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-methoxyphenyl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazole compounds are known for their potential therapeutic applications, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula for 2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-methoxyphenyl)acetamide is . The compound features a thiazole ring, an acetamide group, and a methoxyphenyl substituent. The structural configuration is critical for its biological activity and interactions with biological targets.

Biological Activity Overview

Thiazole derivatives exhibit a wide range of biological activities due to their ability to interact with various molecular targets. The following sections detail specific activities associated with 2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-methoxyphenyl)acetamide.

Antibacterial Activity

Thiazole derivatives have been extensively studied for their antibacterial properties. Research indicates that compounds containing thiazole rings can inhibit the growth of various bacterial strains. For instance, studies have shown that related thiazole compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria through mechanisms such as enzyme inhibition and disruption of bacterial cell wall synthesis .

Antifungal Activity

Similar to their antibacterial effects, thiazole derivatives have demonstrated antifungal properties. The compound's structure suggests potential efficacy against fungal pathogens by targeting ergosterol biosynthesis pathways or disrupting fungal cell membranes. Comparative studies indicate that modifications in the thiazole structure can enhance antifungal potency .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives is notable. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation in various models. This activity is particularly relevant in the context of chronic inflammatory diseases .

Anticancer Activity

Thiazole derivatives are being explored for their anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. For instance, certain thiazole-based compounds have demonstrated selective cytotoxicity against different cancer cell lines while exhibiting low toxicity towards normal cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of 2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-methoxyphenyl)acetamide is crucial for optimizing its biological activity. Key factors influencing its efficacy include:

- Substituents on the Thiazole Ring : Modifications at specific positions on the thiazole ring can enhance or reduce biological activity.

- Acetamide Group : The presence of an acetamide moiety contributes to the compound's ability to interact with biological targets effectively.

- Methoxyphenyl Group : The methoxy substituent can influence solubility and bioavailability, impacting overall pharmacological effects.

Case Studies

Several studies highlight the biological activities associated with thiazole derivatives similar to 2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-methoxyphenyl)acetamide:

- Antibacterial Efficacy : A study demonstrated that related thiazole compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting similar potential for 2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-methoxyphenyl)acetamide .

- Anticancer Properties : Research on analogs showed that modifications led to enhanced cytotoxicity against breast cancer cell lines, indicating that structural variations can significantly influence anticancer activity.

- Anti-inflammatory Effects : In vivo studies revealed that thiazole derivatives reduced inflammation markers in animal models of arthritis, supporting their therapeutic potential in inflammatory diseases .

Q & A

Q. What are the key synthetic routes and optimal reaction conditions for synthesizing 2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-methoxyphenyl)acetamide?

The synthesis typically involves coupling thiazole and acetamide moieties using carbodiimide-based reagents. A common approach includes:

- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amide bond formation, triethylamine as a base, and dichloromethane as the solvent .

- Conditions : Stirring at 273 K to minimize side reactions, followed by extraction and purification via slow evaporation for crystallization .

- Monitoring : Thin-layer chromatography (TLC) to track reaction progress, as demonstrated in analogous hypoglycemic agent syntheses .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| Coupling | EDC, triethylamine, CH₂Cl₂ | Amide bond formation | |

| Purification | Slow evaporation (MeOH/acetone) | Crystallization |

Q. Which spectroscopic and crystallographic methods are critical for confirming the molecular structure?

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., acetamide C=O stretch at ~1667 cm⁻¹) .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms substituent positions (e.g., methoxy protons at δ 3.8 ppm) .

- X-ray Crystallography : Resolves dihedral angles (e.g., 79.7° between thiazole and phenyl rings) and hydrogen-bonding networks (R₂²(8) motifs) for packing stability .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and guide synthesis optimization?

- Quantum Chemical Calculations : Density functional theory (DFT) evaluates electronic properties and transition states .

- Reaction Path Search : Identifies energetically favorable pathways, reducing trial-and-error experimentation .

- Case Study : ICReDD’s integration of computation and experiment narrowed optimal conditions for similar thiazole derivatives, shortening development time by 40% .

Q. What strategies resolve discrepancies in biological activity data across in vitro studies?

- Standardized Assay Conditions : Use consistent cell lines (e.g., HepG2 for hypoglycemic activity) and solvent controls (e.g., DMSO <0.1% v/v) .

- Orthogonal Validation : Pair in vitro assays (e.g., antimicrobial testing) with in vivo models (e.g., Wistar mice for toxicity profiling) .

- Purity Verification : High-performance liquid chromatography (HPLC) to ensure ≥95% purity, minimizing confounding impurities (Note: Avoid BenchChem data; prioritize peer-reviewed sources).

Q. How can crystallization conditions be optimized for high-resolution X-ray diffraction?

- Solvent Selection : Methanol/acetone (1:1) mixtures yield suitable crystal morphology .

- Temperature Control : Slow evaporation at 298 K prevents rapid nucleation.

- Supersaturation Management : Gradual solvent removal ensures lattice integrity, critical for resolving steric repulsion effects (e.g., 80.7° dihedral angles in dichlorophenyl derivatives) .

Q. What mitigates side reactions during thiazole-acetamide coupling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。